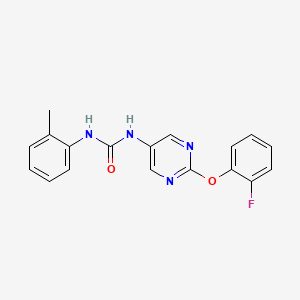

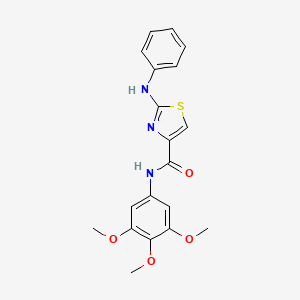

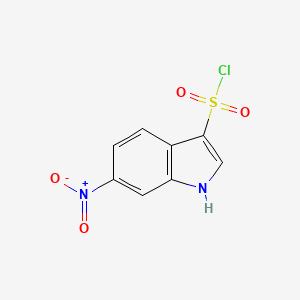

![molecular formula C21H21N3O5S B2558202 diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-50-1](/img/structure/B2558202.png)

diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine derivatives are a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials . They are planar molecules that follow Huckel’s criteria for aromaticity .

Synthesis Analysis

Pyridine synthesis often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques . For instance, the 1H NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility in water can be measured .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems : A study by Ahmed (2002) discussed the use of a related compound, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, for synthesizing novel heterocyclic systems such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related derivatives. This synthesis has implications for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Ahmed, 2002).

Formation of Pyridothienopyrimidine Derivatives : Another study by Ahmed (2002) detailed the conversion of diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate into pyridothienopyrimidine derivatives. These derivatives have potential uses in developing new chemical compounds for various applications, including drug development and materials science (Ahmed, 2002).

Crystal Structure Analysis : A 2003 study focused on the crystallography of a similar compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate. Understanding the crystal structure of such compounds is crucial for applications in material science, particularly in the design of novel materials with specific properties (Armas et al., 2003).

Synthesis of Functionalized Tetrahydropyridines : Zhu, Lan, and Kwon (2003) reported the use of a related compound, ethyl 2-methyl-2,3-butadienoate, in a phosphine-catalyzed annulation to synthesize functionalized tetrahydropyridines. This synthesis process is significant for the development of new chemical entities with potential applications in organic synthesis and drug development (Zhu, Lan, & Kwon, 2003).

Development of Polyheterocyclic Systems : Bakhite, Al‐Sehemi, and Yamada (2005) explored the use of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which are closely related to the chemical , for synthesizing pyridothienopyrimidines and related fused systems. This synthesis has implications for the development of novel polyheterocyclic systems with potential applications in various fields, including pharmaceuticals and material science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

diethyl 2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-3-28-20(26)17-15-9-10-24(21(27)29-4-2)12-16(15)30-19(17)23-18(25)14-7-5-13(11-22)6-8-14/h5-8H,3-4,9-10,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATWXWYVUKYRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

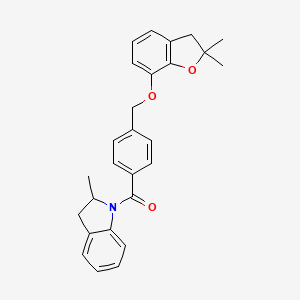

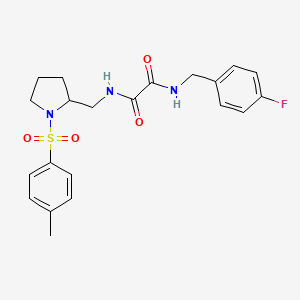

![2,1,3-Benzothiadiazol-5-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2558125.png)

methanone](/img/structure/B2558129.png)

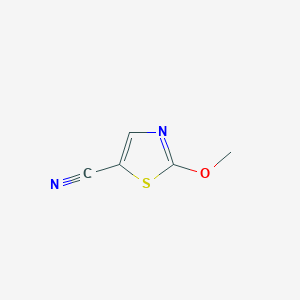

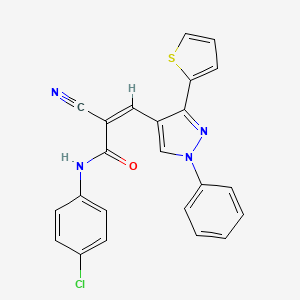

![(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2558130.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2558137.png)